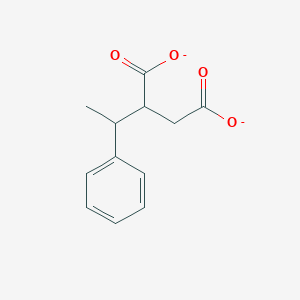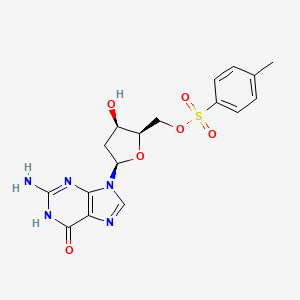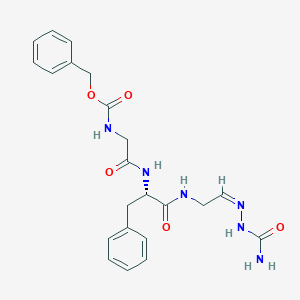
Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate is a chemically modified derivative of beta-cyclodextrin. Beta-cyclodextrin is a naturally occurring cyclooligosaccharide composed of seven alpha-(1→4)-linked D-glucopyranose units. This compound is known for its ability to form inclusion complexes with a variety of hydrophobic organic molecules due to its unique structure, which features a hydrophobic cavity and hydrophilic outer surface .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate typically involves the silylation of the hydroxyl groups at the 6-position of beta-cyclodextrin using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole . This reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. The resulting heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin can then be further functionalized to introduce acetate groups, resulting in the tetradecaacetate derivative .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in scaling up the production while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions: Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate undergoes various chemical reactions, including substitution and hydrolysis. The silyl ether groups can be selectively removed under acidic or basic conditions, allowing for further functionalization of the cyclodextrin .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include tert-butyldimethylsilyl chloride for silylation, acetic anhydride for acetylation, and bases such as imidazole or pyridine to facilitate these reactions . The reactions are typically carried out under anhydrous conditions to prevent hydrolysis of sensitive intermediates .
Major Products: The major products formed from these reactions include various functionalized derivatives of beta-cyclodextrin, which can be tailored for specific applications in drug delivery, molecular sensing, and catalysis .
Scientific Research Applications
Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate has a wide range of applications in scientific research. In chemistry, it is used as a building block for the design of molecular sensors and switchers . In biology and medicine, it serves as a delivery system for drugs and genes due to its ability to form stable inclusion complexes with hydrophobic molecules . In industry, it is utilized in the development of catalytic systems and as a stabilizer for various formulations .
Mechanism of Action
The mechanism of action of Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate involves the formation of inclusion complexes with target molecules. The hydrophobic cavity of the cyclodextrin traps hydrophobic molecules, while the hydrophilic outer surface ensures solubility in aqueous environments . This property is exploited in drug delivery systems, where the compound enhances the solubility and stability of hydrophobic drugs .
Comparison with Similar Compounds
Similar compounds to Heptakis(6-O-tert-butyldimethylsilyl)-beta-cyclodextrin Tetradecaacetate include other modified cyclodextrins such as Heptakis(6-O-tert-butyldimethylsilyl)-alpha-cyclodextrin and Heptakis(6-O-tert-butyldimethylsilyl)-gamma-cyclodextrin . These compounds share similar structural features but differ in the number of glucose units and the size of the hydrophobic cavity. The unique feature of this compound is its ability to form stable inclusion complexes with a wide range of hydrophobic molecules, making it particularly useful in drug delivery and molecular sensing applications .
Properties
IUPAC Name |
[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36S,37R,38S,39R,40S,41R,42S,43R,44S,45R,46S,47R,48S,49R)-37,38,39,40,41,42,43,44,45,46,47,48,49-tridecaacetyloxy-5,10,15,20,25,30,35-heptakis[[tert-butyl(dimethyl)silyl]oxymethyl]-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-36-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C112H196O49Si7/c1-57(113)134-85-78-71(50-127-162(36,37)106(15,16)17)148-99(92(85)141-64(8)120)156-79-72(51-128-163(38,39)107(18,19)20)150-101(94(143-66(10)122)86(79)135-58(2)114)158-81-74(53-130-165(42,43)109(24,25)26)152-103(96(145-68(12)124)88(81)137-60(4)116)160-83-76(55-132-167(46,47)111(30,31)32)154-105(98(147-70(14)126)90(83)139-62(6)118)161-84-77(56-133-168(48,49)112(33,34)35)153-104(97(146-69(13)125)91(84)140-63(7)119)159-82-75(54-131-166(44,45)110(27,28)29)151-102(95(144-67(11)123)89(82)138-61(5)117)157-80-73(52-129-164(40,41)108(21,22)23)149-100(155-78)93(142-65(9)121)87(80)136-59(3)115/h71-105H,50-56H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85+,86+,87+,88+,89+,90+,91+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDKOXGFFUPKZPF-AOFVQSMMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C2C(OC(C1OC(=O)C)OC3C(OC(C(C3OC(=O)C)OC(=O)C)OC4C(OC(C(C4OC(=O)C)OC(=O)C)OC5C(OC(C(C5OC(=O)C)OC(=O)C)OC6C(OC(C(C6OC(=O)C)OC(=O)C)OC7C(OC(C(C7OC(=O)C)OC(=O)C)OC8C(OC(O2)C(C8OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC(=O)C)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4OC(=O)C)OC(=O)C)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5OC(=O)C)OC(=O)C)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6OC(=O)C)OC(=O)C)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7OC(=O)C)OC(=O)C)O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@H]8OC(=O)C)OC(=O)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C112H196O49Si7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2523.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(3S,7R)-11-(trideuteriomethoxy)-6,8,16,20-tetraoxapentacyclo[10.8.0.02,9.03,7.013,18]icosa-1,4,9,11,13(18)-pentaene-17,19-dione](/img/structure/B1140975.png)

![sodium;[(2S)-2-[(1R)-1-(2-amino-6-oxo-1H-purin-9-yl)-2-oxoethoxy]-3-oxopropyl] [hydroxy(phosphonooxy)phosphoryl] phosphate](/img/structure/B1140980.png)




